molecular formula C9H2ClF9O B15385549 1,5-Bis(trifluoromethyl)-3-chloro-2-(trifluoromethoxy)benzene

1,5-Bis(trifluoromethyl)-3-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B15385549
M. Wt: 332.55 g/mol
InChI Key: JIOXXQRTQSOJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(trifluoromethyl)-3-chloro-2-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with two trifluoromethyl (-CF₃) groups at positions 1 and 5, a chlorine atom at position 3, and a trifluoromethoxy (-OCF₃) group at position 2. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C9H2ClF9O

Molecular Weight

332.55 g/mol

IUPAC Name

1-chloro-2-(trifluoromethoxy)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2ClF9O/c10-5-2-3(7(11,12)13)1-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H

InChI Key

JIOXXQRTQSOJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogs

Positional Isomer: 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene

A key structural analog is the positional isomer 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene (CAS: 1806979-12-3, Mol. Formula: C₉H₂ClF₉O, Mol. Weight: 332.55) . While both compounds share identical substituents (-CF₃, -Cl, -OCF₃), their positions on the benzene ring differ significantly (Table 1).

Table 1: Structural and Physical Comparison
Property Target Compound (1,5-Isomer) 1,4-Isomer
Substituent Positions -CF₃ (1,5), -Cl (3), -OCF₃ (2) -CF₃ (1,4), -Cl (2), -OCF₃ (3)
Molecular Weight 332.55 (calculated) 332.55
Purity Not specified ≥98%
Electronic Effects Stronger meta-directing influence Altered para/meta electronic distribution
Potential Reactivity Chlorine at position 3 may favor electrophilic substitution at positions 4/6 Chlorine at position 2 may direct reactions to positions 5/6
Key Differences:
  • Electronic Effects : The target compound’s chlorine at position 3 creates a distinct electron-deficient environment compared to the 1,4-isomer’s chlorine at position 2. This impacts regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution .
  • Applications : The 1,4-isomer’s purity (≥98%) suggests industrial scalability , while the target compound’s regiochemistry might offer advantages in designing kinase inhibitors or herbicides where steric and electronic alignment is critical .

Broader Comparison with Halogenated Benzene Derivatives

Other analogs include halogenated benzenes with varying substituents (Table 2):

Table 2: Comparison with Other Halogenated Derivatives
Compound Substituents Molecular Weight Key Properties
3-Trifluoromethylbenzenamine -NH₂ at position 1, -CF₃ at position 3 161.12 Higher polarity due to -NH₂ group
Benzotrichloride -CCl₃ at position 1 195.47 High reactivity in Friedel-Crafts
4,5-Dichloro-2-(trifluoromethyl)benzimidazole Heterocyclic structure with -Cl and -CF₃ 269.53 Enhanced bioactivity in antifungals
Key Insights:
  • Bioactivity: The target compound’s trifluoromethoxy group may improve blood-brain barrier penetration compared to non-fluorinated analogs, a trait critical in CNS drug development .
  • Thermal Stability : Trifluoromethoxy groups generally confer higher thermal stability than methoxy (-OCH₃) groups, making the target compound more suitable for high-temperature industrial processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.